1-Nitro-2-(2-nitrovinyl)benzene

Catalog No.
S724910
CAS No.
3156-39-6
M.F
C8H6N2O4
M. Wt
194.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-2-(2-nitrovinyl)benzene

CAS Number

3156-39-6

Product Name

1-Nitro-2-(2-nitrovinyl)benzene

IUPAC Name

1-nitro-2-[(E)-2-nitroethenyl]benzene

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C8H6N2O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H/b6-5+

InChI Key

INIQBBVYBCGEIX-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-]

1-Nitro-2-(2-nitrovinyl)benzene (CAS 3156-39-6), also known as 2,β-dinitrostyrene, is a bi-functionalized nitroalkene characterized by an aromatic ortho-nitro group and a conjugated nitrovinyl moiety. In industrial and pharmaceutical procurement, this compound is highly valued as a specialized precursor for the direct synthesis of indole scaffolds and functionalized nitrogen heterocycles. Unlike generic styrenes, its unique substitution pattern enables highly efficient, single-step reductive cyclizations and accelerates nucleophilic Michael additions. For scale-up chemistry, sourcing high-purity 1-Nitro-2-(2-nitrovinyl)benzene is critical for minimizing step counts and avoiding the heavy-metal waste associated with legacy heterocycle syntheses [1].

Attempting to substitute 1-Nitro-2-(2-nitrovinyl)benzene with unsubstituted β-nitrostyrene or para-nitro analogs results in complete synthetic failure during orthogonal indole construction. The spatial arrangement of the ortho-nitro group is an absolute structural prerequisite for the intramolecular reductive cyclization that forms the indole core. Generic β-nitrostyrenes lack this adjacent nitrogen source, rendering direct heterocyclization impossible and forcing process chemists to rely on multi-step, lower-yielding alternatives such as the Fischer indole synthesis. Consequently, for workflows demanding direct, atom-economical indole construction, generic isomers are not viable procurement alternatives .

Direct Indole Core Construction via Reductive Cyclization

The primary procurement advantage of 1-Nitro-2-(2-nitrovinyl)benzene is its ability to undergo a direct, two-electron reductive cyclization to form the indole core in a single step. When subjected to Zn(II)-assisted reduction or catalytic hydrogenation, the ortho-nitro and nitrovinyl groups co-reduce and cyclize, yielding the target heterocycle in good-to-high yields. In contrast, utilizing non-ortho precursors requires alternative multi-step routes (e.g., Fischer indole synthesis), which significantly increase process time and raw material consumption .

Evidence DimensionSynthetic steps to unsubstituted indole core
Target Compound Data1 step (direct reductive cyclization)
Comparator Or BaselineGeneric β-nitrostyrenes (0% yield, structurally impossible) or traditional precursors (2-4 steps)
Quantified DifferenceEliminates 1-3 synthetic steps while maintaining high isolated yields
ConditionsZn(II)/Na2S2O4 reduction at pH 4 or Pd/C catalytic hydrogenation

Bypassing multi-step indole syntheses significantly reduces raw material costs, labor, and cycle times in pharmaceutical manufacturing.

Processability: Elimination of Heavy Metal Waste in Catalytic Reduction

When highly pure 1-Nitro-2-(2-nitrovinyl)benzene is utilized in modern catalytic reductive cyclizations (e.g., using Pd/C and H2), the reaction proceeds with minimal to no byproduct formation. This is a massive processability upgrade over legacy methods that relied on Fe/Acetic acid reductions, which generated massive amounts of heavy metal sludge and required at least five solvent extractions to isolate the product [1]. Procuring this specific precursor enables cleaner, scalable downstream processing.

Evidence DimensionDownstream purification requirements
Target Compound Data0-1 minor byproducts; simple filtration of Pd/C catalyst
Comparator Or BaselineLegacy Fe/AcOH reduction (heavy metal sludge + >5 ether extractions)
Quantified DifferenceDrastic reduction in solvent use and complete elimination of stoichiometric iron waste
ConditionsCatalytic hydrogenation vs. dissolving metal reduction

Enables scalable, environmentally compliant manufacturing by eliminating heavy metal waste and complex extraction workflows.

Enhanced Electrophilicity for High-Yield Michael Additions

Beyond cyclization, the ortho-nitro group in 1-Nitro-2-(2-nitrovinyl)benzene exerts a powerful electron-withdrawing effect (both inductive and resonance) on the conjugated nitroalkene system. This renders the β-carbon significantly more electrophilic than that of unsubstituted β-nitrostyrene. Consequently, nucleophilic attacks (e.g., by amines or thiols) proceed at accelerated rates under milder conditions, ensuring higher throughput and fewer degradation byproducts during the synthesis of complex functionalized intermediates .

Evidence DimensionElectrophilic reactivity at the β-carbon
Target Compound DataHighly activated by dual ortho-NO2 and nitrovinyl electron withdrawal
Comparator Or BaselineUnsubstituted β-nitrostyrene (baseline reactivity)
Quantified DifferenceAccelerated reaction kinetics and higher conversion rates under mild conditions
ConditionsNucleophilic Michael addition with soft nucleophiles

Ensures higher throughput and yield in the synthesis of functionalized intermediates under mild, energy-efficient conditions.

One-Step Synthesis of Indole-Based Pharmacophores

1-Nitro-2-(2-nitrovinyl)benzene is the ideal starting material for pharmaceutical workflows requiring the rapid, scalable construction of indole cores. By utilizing catalytic hydrogenation or Zn(II)-assisted reduction, process chemists can achieve direct reductive cyclization, completely bypassing the multi-step sequences required by non-ortho-substituted precursors .

Green Chemistry Scale-Up of Nitrogen Heterocycles

Because this specific dinitrostyrene is highly compatible with modern Pd/C catalytic hydrogenation, it is the preferred choice for environmentally conscious manufacturing. It allows facilities to eliminate the heavy metal sludge and excessive solvent extractions historically associated with dissolving metal reductions [1].

Kinetic Studies and Asymmetric Michael Additions

Due to its enhanced electrophilicity driven by the ortho-nitro group, this compound serves as a premium Michael acceptor. It is highly suited for developing new asymmetric organocatalytic methodologies or synthesizing densely functionalized amines and thioethers under mild conditions .

XLogP3

1.8

Wikipedia

2-NITRO-B-NITROSTYRENE

Dates

Last modified: 08-15-2023

Explore Compound Types